4-Ethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine
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Overview
Description
4-Ethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with an ethyl group and a piperazine ring bearing a pyridin-2-yl substituent. This compound is of interest due to its potential biological and pharmacological activities, making it a valuable target in medicinal chemistry and drug discovery.
Mechanism of Action
Target of Action
Similar compounds such as pyrimidine derivatives have been shown to interact with multiple receptors , and triazole-pyrimidine hybrids have been studied for their neuroprotective and anti-neuroinflammatory properties .
Mode of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Related compounds have shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown to reduce the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidinylpiperazine, a class of compounds to which this compound belongs, can act as an antagonist of the α2-adrenergic receptor . This suggests that 4-Ethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine might interact with various enzymes, proteins, and other biomolecules in the body.
Cellular Effects
Related compounds have shown significant activity against Mycobacterium tuberculosis H37Ra , suggesting that this compound might also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that pyrimidinylpiperazine derivatives can act as an antagonist of the α2-adrenergic receptor . This suggests that this compound might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group can be introduced via nucleophilic substitution reactions using pyridine derivatives.
Formation of the Pyrimidine Core: The pyrimidine core is constructed through condensation reactions involving appropriate precursors such as amidines and β-diketones.
Final Coupling: The final step involves coupling the piperazine and pyrimidine moieties under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and solid-phase synthesis can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrimidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated pyrimidine derivatives, pyridine derivatives, and various nucleophiles or electrophiles.
Major Products Formed
Scientific Research Applications
4-Ethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
4-(2-Pyridinyl)piperazine: A related compound with similar structural features but lacking the ethyl and pyrimidine substitutions.
2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidine: Similar but without the ethyl group.
6-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidine: Lacks the ethyl group but retains the pyrimidine and piperazine moieties.
Uniqueness
4-Ethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacological properties compared to its analogs .
Properties
IUPAC Name |
4-ethyl-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-2-13-11-15(18-12-17-13)20-9-7-19(8-10-20)14-5-3-4-6-16-14/h3-6,11-12H,2,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAMYCJBNAXNHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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